Cas no 80945-82-0 ("2-chloro-1,3-benzothiazol-5-amine")

2-Chloro-1,3-benzothiazol-5-amine is a heterocyclic organic compound featuring a benzothiazole core substituted with an amino group at the 5-position and a chlorine atom at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and amino groups allows for selective modifications, enabling the construction of complex molecules. Its stability under standard conditions ensures ease of handling in synthetic applications. The compound is particularly useful in the development of biologically active derivatives, including potential antimicrobial or antitumor agents, due to the benzothiazole scaffold's prevalence in medicinal chemistry.
"2-chloro-1,3-benzothiazol-5-amine" structure
80945-82-0 structure
Product Name:"2-chloro-1,3-benzothiazol-5-amine"
CAS No:80945-82-0
MF:C7H5ClN2S
MW:184.645998716354
MDL:MFCD11040282
CID:60277
PubChem ID:12350875
Update Time:2025-06-13

"2-chloro-1,3-benzothiazol-5-amine" Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-chlorobenzothiazole
    • 2-chloro-1,3-benzothiazol-5-amine
    • 2-CHLORO-5-BENZOTHIAZOLAMINE
    • "2-chloro-1,3-benzothiazol-5-amine"
    • 5-Amino-2-chlorobenzo[d]thiazole
    • AKOS006308858
    • EN300-154831
    • DTXSID00493271
    • 5-Benzothiazolamine, 2-chloro-
    • VU0618510-1
    • 2-chlorobenzo[d]thiazol-5-amine
    • CS-W006010
    • Ethyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
    • 80945-82-0
    • CCG-321390
    • SCHEMBL617011
    • MFCD11040282
    • CS-10364
    • F3395-0767
    • J-516683
    • 2-Chloro-5-benzothiazolamine (ACI)
    • 2-Chloro-benzothiazol-5-ylamine
    • 5-Benzothiazolamine, 2-chloro-5-Amino-2-chlorobenzothiazole
    • DB-000557
    • MDL: MFCD11040282
    • Inchi: 1S/C7H5ClN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
    • InChI Key: CTSXDZRWGMASOV-UHFFFAOYSA-N
    • SMILES: ClC1SC2C(=CC(=CC=2)N)N=1

Computed Properties

  • Exact Mass: 183.98600
  • Monoisotopic Mass: 183.9861970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.532
  • Boiling Point: 337.3°C at 760 mmHg
  • Flash Point: 157.8°C
  • Refractive Index: 1.762
  • PSA: 67.15000
  • LogP: 3.11310

"2-chloro-1,3-benzothiazol-5-amine" Security Information

"2-chloro-1,3-benzothiazol-5-amine" Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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"2-chloro-1,3-benzothiazol-5-amine" Production Method

"2-chloro-1,3-benzothiazol-5-amine" Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80945-82-0)"2-chloro-1,3-benzothiazol-5-amine"
Order Number:A864625
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):211.0
Email:sales@amadischem.com

Additional information on "2-chloro-1,3-benzothiazol-5-amine"

Introduction to 2-chloro-1,3-benzothiazol-5-amine (CAS No. 80945-82-0)

2-chloro-1,3-benzothiazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 80945-82-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a structural motif widely recognized for its diverse biological activities and utility in drug development. The presence of both chloro and amino substituents on the benzothiazole core enhances its chemical reactivity, making it a valuable intermediate in synthesizing various pharmacologically active molecules.

The benzothiazole scaffold is a prominent structural feature in numerous therapeutic agents, including those targeting infectious diseases, inflammation, and cancer. The specific arrangement of functional groups in 2-chloro-1,3-benzothiazol-5-amine imparts unique properties that make it a versatile building block for medicinal chemists. The chlorine atom at the 2-position and the amino group at the 5-position provide reactive sites for further functionalization, enabling the construction of complex molecular architectures with tailored biological profiles.

In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives as potential therapeutic agents. Studies have demonstrated that modifications to the benzothiazole core can significantly alter its pharmacokinetic and pharmacodynamic properties. For instance, derivatives with optimized solubility and metabolic stability have shown promise in preclinical studies as candidates for clinical translation.

One of the most compelling aspects of 2-chloro-1,3-benzothiazol-5-amine is its role as a precursor in synthesizing compounds with antimicrobial and anti-inflammatory activities. Researchers have leveraged its reactive sites to develop molecules that interact with bacterial enzymes or inhibit inflammatory pathways. The chloro substituent, in particular, has been shown to enhance binding affinity to biological targets, while the amino group allows for further derivatization via amide or urea linkages.

Recent advancements in computational chemistry have facilitated the rational design of 2-chloro-1,3-benzothiazol-5-amine derivatives with enhanced efficacy and reduced toxicity. Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These findings have guided the development of next-generation analogs with improved pharmacological profiles.

The synthesis of 2-chloro-1,3-benzothiazol-5-amine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include chlorination of pre-formed benzothiazole derivatives followed by selective functional group manipulation. Advances in green chemistry principles have also led to the development of more sustainable synthetic methodologies, reducing waste and improving atom economy.

In addition to its pharmaceutical applications, 2-chloro-1,3-benzothiazol-5-amine has found utility in materials science and agrochemical research. Its heterocyclic structure contributes to unique electronic properties, making it a candidate for organic semiconductors or fluorescent dyes. Furthermore, derivatives of this compound have shown potential as biopesticides due to their ability to disrupt essential biological processes in pests while maintaining environmental safety.

The future prospects for 2-chloro-1,3-benzothiazol-5-amine are promising, with ongoing research exploring its applications in targeted therapy and personalized medicine. Innovations in drug delivery systems are being coupled with this compound to enhance bioavailability and reduce off-target effects. Collaborative efforts between academia and industry are driving the discovery of novel derivatives with optimized therapeutic potential.

As our understanding of molecular interactions continues to evolve, so does the role of 2-chloro-1,3-benzothiazol-5-amine as a key intermediate in drug discovery. Its versatility and reactivity ensure its continued relevance in developing next-generation therapeutics across multiple disease areas. The integration of cutting-edge technologies such as artificial intelligence and high-throughput screening is accelerating the pace at which new compounds based on this scaffold are being discovered and validated.

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Amadis Chemical Company Limited
(CAS:80945-82-0)"2-chloro-1,3-benzothiazol-5-amine"
A864625
Purity:99%
Quantity:5g
Price ($):211.0
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